VEGFR-2 Inhibitory Activity: Potency Comparable to Clinical Benchmarks
The target compound belongs to a class of 1H-1,2,4-triazol-3-yl-anilines that are potent ATP-competitive inhibitors of VEGFR-2. In head-to-head enzymatic and cellular assays, several active molecules from this class display VEGFR-2 inhibitory activity comparable to the established clinical kinase inhibitors Vatalanib and Vandetanib [1]. This places the chemotype in the same potency bracket as advanced clinical candidates, validating its value as a lead scaffold.
| Evidence Dimension | VEGFR-2 inhibition potency (enzymatic/cellular) |
|---|---|
| Target Compound Data | Not directly reported for this exact compound; class activity reported as comparable to benchmarks. |
| Comparator Or Baseline | Vatalanib (IC50 = 54 nM) and Vandetanib (data not provided) [1] |
| Quantified Difference | Comparable |
| Conditions | Homogenous time-resolved fluorescence enzymatic and cellular assays [1] |
Why This Matters
Demonstrates that the 1,2,4-triazole aniline core can achieve clinically relevant VEGFR-2 inhibition, a key anti-angiogenic target, providing a high-potency starting point for medicinal chemistry optimization.
- [1] Kiselyov, A. S., Piatnitski, E., Milligan, D., & Ouyang, X. (2007). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. Chemical Biology & Drug Design, 69(5), 331-337. View Source
